tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2703748-83-6
VCID: VC11571226
InChI: InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H/t11-;/m0./s1
SMILES:
Molecular Formula: C13H26ClN3O2
Molecular Weight: 291.82 g/mol

tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride

CAS No.: 2703748-83-6

Cat. No.: VC11571226

Molecular Formula: C13H26ClN3O2

Molecular Weight: 291.82 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride - 2703748-83-6

Specification

CAS No. 2703748-83-6
Molecular Formula C13H26ClN3O2
Molecular Weight 291.82 g/mol
IUPAC Name tert-butyl (3S)-3-piperazin-1-ylpyrrolidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H/t11-;/m0./s1
Standard InChI Key CPZJCUJZNASBJI-MERQFXBCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCNCC2.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a (3S)-configured pyrrolidine ring, where the nitrogen atom at position 1 is protected by a Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}-). Position 3 of the pyrrolidine is substituted with a piperazine ring, which is protonated as a hydrochloride salt. Key structural identifiers include:

  • IUPAC Name: tert-Butyl (3S)-3-piperazin-1-ylpyrrolidine-1-carboxylate hydrochloride

  • SMILES: CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCNCC2.Cl\text{CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCNCC2.Cl}

  • InChIKey: CPZJCUJZNASBJI-MERQFXBCSA-N

The stereochemistry at position 3 is critical for receptor binding selectivity, as evidenced by structure-activity relationship (SAR) studies.

Physical and Chemical Characteristics

PropertyValueSource
Molecular Weight291.82 g/mol
Purity≥95% (HPLC)
SolubilitySoluble in DMSO, methanol
Storage Conditions2–8°C in airtight container

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in coupling reactions .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis typically involves sequential protection, coupling, and deprotection steps:

  • Boc Protection: Pyrrolidine is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

  • Piperazine Coupling: Mitsunobu or nucleophilic substitution reactions introduce the piperazine group at position 3.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride.

Yields from traditional methods range from 60–75%, with chiral purity maintained via enantioselective catalysis.

Advanced Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, a 2023 protocol achieved an 82% yield in 15 minutes using 150 W irradiation. One-pot strategies combining protection and coupling steps further streamline production, minimizing intermediate isolation.

Applications in Medicinal Chemistry

GPR119 Agonists for Type 2 Diabetes

The compound serves as a precursor for GPR119 agonists, which stimulate glucose-dependent insulin secretion. Analogs derived from this scaffold exhibit EC50_{50} values <100 nM in vitro, with improved metabolic stability over earlier candidates.

Central Nervous System (CNS) Therapeutics

Structural analogs have shown affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, suggesting potential in treating depression and Parkinson’s disease. The piperazine moiety’s flexibility allows tuning of blood-brain barrier permeability.

HazardPrecautionary MeasureSource
Skin/Eye IrritationUse nitrile gloves, goggles
Inhalation RiskWork in fume hood
HygroscopicityStore with desiccants

Disposal Guidelines

Incinerate at >800°C with scrubbers to neutralize HCl emissions.

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